molecular formula C14H22N2S B6316740 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine CAS No. 1494801-76-1

2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine

Cat. No.: B6316740
CAS No.: 1494801-76-1
M. Wt: 250.41 g/mol
InChI Key: HFHFGIYGEBDJAA-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine (CAS 1494801-76-1) is a synthetic amine compound with the molecular formula C14H22N2S and a molecular weight of 250.4 g/mol . This chemical is characterized by a structure integrating a phenylthioethyl group and a pyrrolidine moiety, features that are often explored in the development of ligands for catalytic applications . Related structural analogs, such as those featuring a morpholine ring, have demonstrated utility as ligands in ruthenium or iridium-catalyzed hydrogenation reactions of carbonyl functionalities and select aromatic ketones . The compound's structure suggests potential for interaction with biological targets, making it a candidate for investigation in life sciences research, including studies in biology and medicine . Researchers value this building block for its ability to modulate molecular interactions in both chemical and biochemical systems. The product is offered with high purity and requires storage as a moisture-sensitive and air-sensitive material . This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in vitro and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2S/c1-2-6-14(7-3-1)17-13-9-15-8-12-16-10-4-5-11-16/h1-3,6-7,15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHFGIYGEBDJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The lithiation step occurs at −78°C in tetrahydrofuran (THF), with diisopropylamine (DIPA) serving as a non-nucleophilic base. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature−78°C to −60°C<50% below −80°C
n-BuLi Concentration1.6 M in hexane±5% variability
Stoichiometry (DIPA)1.2 eq relative to ketonePrevents over-lithiation

Quenching the enolate intermediate with 2-bromoethylamine derivatives introduces the pyrrolidinylethyl moiety. Post-reaction purification via silica gel chromatography removes residual lithium salts and byproducts.

Catalytic Hydrogenation of Nitromethylene Precursors

Patent literature describes hydrogenation techniques for structurally similar amines, using palladium-on-carbon catalysts with CO₂/H₂ gas mixtures. While direct data for 2-(phenylthio) derivatives is limited, the methodology can be extrapolated:

Hydrogenation Conditions

  • Catalyst : 5% Pd/C (3–5 wt% substrate loading)

  • Gas Mixture : CO₂:H₂ = 0.2:1 molar ratio

  • Pressure : 1–10 atm

  • Solvent : 0.1–3.0 M aqueous H₂SO₄ or amine sulfate solutions

  • Temperature : 70°C

Under these conditions, nitro groups reduce to amines with 83.7–84.2% selectivity , as demonstrated in 1-ethyl-2-aminomethylpyrrolidine synthesis. For the target compound, this would require preparing 2-(phenylthio)-N-[2-(nitromethylene)pyrrolidin-1-yl]ethyl precursor, followed by hydrogenation.

Copper-Catalyzed Coupling Approaches

Modified Huisgen cycloaddition conditions enable amine-thioether conjugation. A solvent system of DMF/MeOH (5:1 v/v) with CuSO₄·5H₂O catalyst facilitates C–N bond formation at 100°C.

Procedure Overview

  • Substrates :

    • 2-(Pyrrolidin-1-yl)ethylazide

    • Phenylthioacetylene

  • Catalyst : 10 mol% CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Additives : Sodium ascorbate (2.0 eq), HCOOH (1.6 eq)

  • Time : 24 h

This method avoids explosive hydrazoic acid by generating azides in situ from NaN₃ and HCOOH. Typical yields for analogous triazole formations reach 75–82% , suggesting applicability to the target amine after protocol adaptation.

Comparative Analysis of Synthetic Routes

MethodYieldCost EfficiencyScalabilityPurification Complexity
Lithiation-Alkylation85%ModeratePilot-scaleMedium (chromatography)
Catalytic Hydrogenation~84%High (gas handling)IndustrialLow (aqueous workup)
Copper-Catalyzed~80%Low (ligand cost)Lab-scaleHigh (multiple steps)

The lithiation route offers superior yields but requires stringent temperature control. Hydrogenation provides scalability advantages, though precursor synthesis adds steps. Copper-mediated methods suffer from ligand costs but enable modular substrate variation.

Solvent and Additive Optimization

Critical solvent effects emerge across methods:

  • THF/Hexane Mixtures : Essential for lithiation stability; <−60°C prevents side reactions

  • Aqueous H₂SO₄ : Enhances hydrogenation selectivity by protonating intermediates

  • DMF/MeOH : Polar aprotic/protic mix accelerates copper-mediated couplings

Additive screening reveals:

  • TBTA Ligand : Increases CuI solubility and prevents oxidation

  • CO₂ Co-feed : Suppresses catalyst poisoning in hydrogenation

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding the corresponding amine.

    Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in developing new pharmaceuticals, particularly in the realm of neuropharmacology. The pyrrolidine ring is known to interact with neurotransmitter systems, making it a candidate for studying drugs that target disorders such as depression or anxiety.

Case Study: Neurotransmitter Modulation
Research has indicated that compounds with similar structures can act as modulators of serotonin receptors. A study focusing on derivatives of pyrrolidine compounds demonstrated their efficacy in enhancing serotonin activity, which could be relevant for developing antidepressants.

Ligand Development

2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine may serve as a ligand in biochemical assays due to its ability to bind selectively to certain receptors.

Case Study: Biochemical Assays
In receptor binding studies, ligands similar to this compound have been evaluated for their affinity towards G-protein coupled receptors (GPCRs). These studies are crucial for understanding the pharmacodynamics of new drugs and their interactions at the molecular level.

Synthesis of Novel Compounds

This compound can be used as a precursor in synthesizing more complex molecules through various chemical reactions, including coupling reactions and functional group modifications.

Case Study: Synthesis Pathways
A recent study outlined the synthesis of novel derivatives from phenylthio compounds, demonstrating how modifications could lead to enhanced biological activity or selectivity towards specific targets.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance the compound’s binding affinity to these targets, while the pyrrolidin-1-yl group can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Ethylamine Backbones

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
  • Molecular Formula : C₁₄H₂₂N₂
  • Molecular Weight : 218.34 g/mol
  • Key Features: Replaces the phenylthio group with a 4-ethylphenyl substituent.
  • Applications: No specific pharmacological data are available, but its structural similarity to the target compound suggests possible CNS activity .
HIPEA (2-(Hydroxyimino)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide)
  • Molecular Formula : C₈H₁₅N₃O₂
  • Molecular Weight : 185.22 g/mol
  • Key Features: Retains the 2-(pyrrolidin-1-yl)ethylamine chain but replaces phenylthio with a hydroxyiminoacetamide group. This polar group may limit CNS penetration but improve solubility.

Benzimidazole Derivatives with Pyrrolidinylethyl Groups

Etonitazepyne
  • Molecular Formula : C₂₁H₂₂N₄O₃
  • Molecular Weight : 378.43 g/mol
  • Key Features: Contains a benzimidazole core and pyrrolidinylethyl chain.
  • Pharmacology : Classified as an opioid receptor agonist, suggesting the pyrrolidinylethyl group may contribute to receptor binding .

Cinnamic Acid Hybrids with Piperidine/Ethylamine Chains

(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-methoxyphenyl)acrylamide
  • Molecular Formula : C₂₄H₂₉N₃O₂
  • Molecular Weight : 391.51 g/mol
  • Key Features : Shares an ethylamine backbone but substitutes pyrrolidine with benzylpiperidine and adds a cinnamic acid-derived acrylamide group.
  • Applications : Demonstrates neuroprotective and neurogenic properties, indicating structural flexibility in designing multitarget CNS agents .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Group Electron Effects Lipophilicity (LogP) Hydrogen Bonding
Phenylthio (-SPh) Electron-withdrawing High (≈3.5) Moderate (S atom)
4-Ethylphenyl Electron-donating High (≈3.8) None
Hydroxyiminoacetamide Polar Low (≈1.2) High (amide, -OH)

Pharmacological Implications

  • CNS Potential: Pyrrolidine derivatives (e.g., etonitazepyne) often exhibit CNS activity due to their amine groups’ ability to cross the blood-brain barrier .
  • Receptor Interactions : The phenylthio group’s sulfur atom may engage in unique binding interactions (e.g., with cysteine residues in receptors), differentiating it from ethylphenyl or benzimidazole analogues .

Biological Activity

2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine, with CAS number 1494801-76-1, is a compound of interest due to its potential biological activities. Its molecular formula is C14H22N2SC_{14}H_{22}N_{2}S and it has a molecular weight of approximately 250.4 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

The compound exhibits the following physical properties:

  • Molecular Weight : 250.4 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 379.8 ± 22.0 °C at 760 mmHg
  • Flash Point : 183.5 ± 22.3 °C
  • LogP : 2.91

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound may interact with dopamine receptors, particularly the D(3) receptor, which is implicated in various neuropsychiatric disorders. For instance, studies on N-aralkyl substituted compounds have shown that certain substitutions can enhance binding affinity and selectivity for dopamine receptors .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have reported varied effects depending on concentration and exposure time. For example, related compounds demonstrated IC50 values ranging from 368.2 mg/L to 403.1 mg/L in primary neuronal cultures, indicating potential neurotoxic effects at higher concentrations . Although specific data on this compound is limited, the structural similarities suggest a need for careful evaluation of toxicity.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can significantly affect its biological activity. The presence of the phenylthio group and the pyrrolidinyl moiety are critical for its interaction with biological targets.

Substituent Effect on Activity
PhenylthioEnhances lipophilicity and receptor binding
PyrrolidinylInfluences receptor selectivity and efficacy

Neuropharmacological Effects

A study investigating similar compounds found that certain derivatives exhibited promising antipsychotic properties in animal models by acting as selective D(3) receptor antagonists . This suggests that modifications to the amine nitrogen can yield compounds with significant therapeutic potential.

Long-term Safety Assessments

Long-term studies are essential for understanding the safety profile of such compounds. Research involving chronic administration has indicated that while initial doses may be tolerated, cumulative effects could lead to neurotoxicity or other adverse outcomes .

Q & A

Q. What are the established synthetic routes for 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine?

The synthesis typically involves reductive amination or Staudinger reduction. For example:

  • Reductive amination : Reacting 2-(pyrrolidin-1-yl)ethan-1-amine with a phenylthio-substituted aldehyde/ketone in the presence of NaBH3_3CN or other reducing agents in THF/MeOH solvents .
  • Staudinger reduction : Using azide intermediates (e.g., 4-azidophenol derivatives) followed by amine acylation to introduce the phenylthio group .
    Purification often employs column chromatography, and structural validation uses 1^1H NMR, LC-MS, and elemental analysis .

Q. How can researchers ensure purity and structural fidelity of this compound?

  • Chromatographic methods : Reverse-phase UPLC (e.g., C18 columns, acetonitrile/water gradients) detects impurities <0.1% .
  • Spectroscopic techniques : 1^1H NMR (δ 7.2–7.4 ppm for phenylthio; δ 2.5–3.5 ppm for pyrrolidinyl protons) and high-resolution mass spectrometry confirm molecular weight (±0.001 Da) .

Advanced Research Questions

Q. What is the compound’s pharmacological target, and how can its receptor binding be experimentally validated?

Evidence suggests interaction with opioid receptors (e.g., μ-opioid) due to structural analogs being classified as controlled substances .

  • In vitro assays : Competitive binding studies using 3^3H-naloxone in HEK-293 cells expressing cloned opioid receptors. IC50_{50} values <100 nM indicate high affinity .
  • Functional assays : Measure cAMP inhibition (EC50_{50}) in cells expressing opioid receptors to confirm agonist/antagonist activity .

Q. How do structural modifications (e.g., phenylthio vs. benzyl substitution) affect bioactivity?

  • SAR studies : Replace the phenylthio group with benzyl or trifluoromethylphenyl groups to assess changes in receptor affinity. For example:
    • Phenylthio : Enhances lipophilicity (logP ~3.5) and CNS penetration .
    • Pyrrolidinyl chain elongation : Increasing the ethyl spacer to propyl reduces μ-opioid binding (Ki_i shifts from 12 nM to 180 nM) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in opioid receptor active sites .

Q. What advanced analytical methods resolve stereoisomers or regioisomers of this compound?

  • Chiral UPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with ethanol/heptane mobile phases to separate enantiomers (resolution >1.5) .
  • X-ray crystallography : Resolve regioisomers by analyzing crystal packing and hydrogen-bonding networks (e.g., 2.0 Å resolution) .

Q. Can this compound act as a multifunctional agent (e.g., antioxidant, cholinesterase inhibitor)?

Analogous pyrrolidinyl-ethylamines show multitarget potential in Alzheimer’s research:

  • Antioxidant assays : DPPH radical scavenging (IC50_{50} ~50 μM) and lipid peroxidation inhibition .
  • Cholinesterase inhibition : Modified Ellman’s method with acetylthiocholine substrate (IC50_{50} <10 μM for BuChE) .

Methodological Notes

  • Contradictions : While some analogs are opioid agonists , others inhibit monoamine transporters —context-dependent assays are critical.
  • Data gaps : Limited direct studies on this compound; inferences drawn from structural analogs.

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